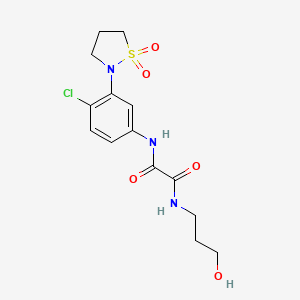

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide

CAS No.: 1105216-34-9

Cat. No.: VC7535991

Molecular Formula: C14H18ClN3O5S

Molecular Weight: 375.82

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105216-34-9 |

|---|---|

| Molecular Formula | C14H18ClN3O5S |

| Molecular Weight | 375.82 |

| IUPAC Name | N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide |

| Standard InChI | InChI=1S/C14H18ClN3O5S/c15-11-4-3-10(17-14(21)13(20)16-5-1-7-19)9-12(11)18-6-2-8-24(18,22)23/h3-4,9,19H,1-2,5-8H2,(H,16,20)(H,17,21) |

| Standard InChI Key | MTOYLMXSAMTHDB-UHFFFAOYSA-N |

| SMILES | C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C(=O)NCCCO)Cl |

Introduction

Synthesis

The synthesis of compounds similar to N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide typically involves several key steps:

-

Starting Materials: Common starting materials include chloro-substituted phenyl compounds and isothiazolidinone derivatives.

-

Reaction Conditions: Reactions are generally performed under controlled conditions (temperature, solvent choice) to optimize yield and purity. Solvents such as dichloromethane or dimethylformamide are commonly used.

Potential Applications

-

Medicinal Chemistry: The structural characteristics of this compound suggest potential bioactivity, making it of interest in medicinal chemistry and drug development.

-

Biological Activity: Experimental studies would be necessary to determine specific pathways and targets within biological systems.

Research Findings

While specific research findings for N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide are not available, related compounds have shown promise in various scientific domains:

-

Antimicrobial and Anticancer Activities: Similar compounds have been studied for their antimicrobial and anticancer properties, often using molecular docking studies to predict interactions with biological targets .

-

Inflammation Inhibition: Some related compounds have been evaluated as potential inhibitors of enzymes involved in inflammation, such as 5-lipoxygenase .

Data Tables

Given the lack of specific data for N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide, the following table summarizes general properties of related oxalamide compounds:

| Property | Description |

|---|---|

| Molecular Formula | Typically involves C, H, N, O, S, Cl |

| Physical State | Solid at room temperature |

| Solubility | Moderate in organic solvents, limited in water |

| Chemical Class | Oxalamides with heterocyclic moieties |

| Potential Applications | Medicinal chemistry, drug development |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume